Galnon
Overview
Description
Galnon is a synthetic, non-peptide agonist of the galanin receptors GAL1 and GAL2. It has been studied for its potential therapeutic effects, including anticonvulsant, anxiolytic, anorectic, and amnestic properties . This compound is of particular interest due to its ability to cross the blood-brain barrier and its stability, making it a promising candidate for drug development .
Mechanism of Action
Target of Action
Galnon is a selective, non-peptide agonist for the galanin receptors, specifically GALR1 and GALR2 . Galanin receptors are G-protein-coupled receptors expressed in the central and peripheral nervous systems and in the endocrine system . They play a crucial role in regulating numerous physiological and pathological processes .
Mode of Action
This compound interacts with its targets, the galanin receptors GALR1 and GALR2, to modulate their activity .
Biochemical Pathways
The activation of galanin receptors by this compound affects various biochemical pathways. For instance, galanin is involved in the regulation of blood glucose level . It’s also suggested that galanin normally antagonizes opiate reward and is involved in the control of feeding, alcohol intake, seizure threshold, cognitive performance, mood, and pain threshold .
Pharmacokinetics
The pharmacokinetics of this compound, like other siRNAs, is characterized by a rapid distribution from plasma to tissue and a long terminal plasma half-life, driven by redistribution from tissue . .
Result of Action
This compound has been shown to have various effects at the molecular and cellular levels. For example, it has been found to enhance the consolidation and extinction processes of morphine-induced conditioned place preference (CPP) memory . It also blocks nicotine rewarding effects and reverses mecamylamine-precipitated nicotine withdrawal signs .
Biochemical Analysis
Biochemical Properties
Galnon interacts with the galanin GAL1 and GAL2 receptors . The Ki values for these interactions are 11.7 and 34.1 μM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with the galanin GAL1 and GAL2 receptors . These interactions influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the galanin GAL1 and GAL2 receptors . These interactions can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits comparable biological activity in both its salt and free forms .
Metabolic Pathways
Given its interactions with the galanin GAL1 and GAL2 receptors , it is likely that this compound is involved in the metabolic pathways associated with these receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galnon involves multiple steps, starting with the preparation of its oxazole precursors. These precursors are then coupled into a linear trimer, followed by a macrolactamization reaction to form the final compound . The reaction conditions typically involve an argon atmosphere and the use of deuterated solvents for NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediates, coupling reactions, and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Galnon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities. These derivatives help in understanding the structure-activity relationship and improving the compound’s efficacy .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to galnon include other galanin receptor agonists such as galmic and spirocoumaranon . These compounds share structural similarities and exhibit similar pharmacological effects.
Uniqueness of this compound
What sets this compound apart from other similar compounds is its non-peptide nature, which provides greater stability and the ability to cross the blood-brain barrier. Additionally, this compound has been shown to have a broader range of effects, including anticonvulsant, anxiolytic, and anorectic properties, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O6/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOZZKXIDSTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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